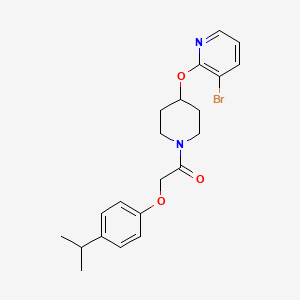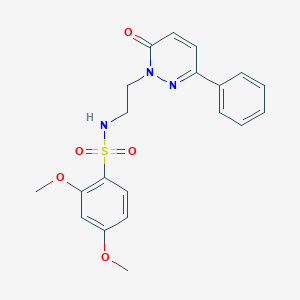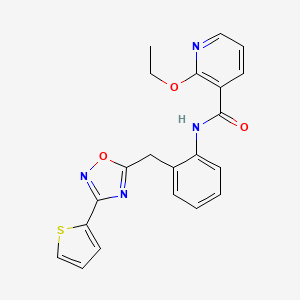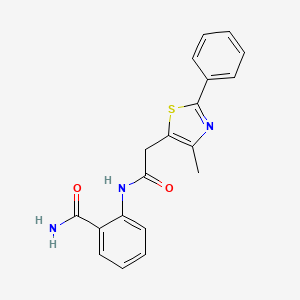
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is commonly referred to as BIPPO and has been studied extensively for its biological activities and mechanism of action.
Mécanisme D'action
BIPPO exerts its biological activities through the inhibition of enzymes involved in the regulation of neurotransmitters in the brain. It has been found to bind to the active site of these enzymes, thereby preventing the breakdown of neurotransmitters and increasing their concentration in the brain.
Biochemical and Physiological Effects:
BIPPO has been found to exhibit several biochemical and physiological effects, including the enhancement of cognitive function, the reduction of oxidative stress, and the inhibition of inflammation. These effects are attributed to the compound's ability to modulate the levels of neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
BIPPO has several advantages for lab experiments, including its high potency and selectivity against specific enzymes. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of BIPPO, including the development of more potent analogs, the investigation of its potential applications in the treatment of neurological disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the safety and efficacy of BIPPO in animal models and human clinical trials.
Méthodes De Synthèse
The synthesis of BIPPO involves the reaction of 3-bromopyridine-2-carboxylic acid with piperidine and 4-isopropylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure BIPPO.
Applications De Recherche Scientifique
BIPPO has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters in the brain and are potential targets for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O3/c1-15(2)16-5-7-17(8-6-16)26-14-20(25)24-12-9-18(10-13-24)27-21-19(22)4-3-11-23-21/h3-8,11,15,18H,9-10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARLRWMGHDEVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-(2-(((5-chlorobenzo[b]thiophen-3-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2821942.png)
![N-(4-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2821945.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamide](/img/structure/B2821947.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2821950.png)



![N-[(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2821959.png)


![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2821962.png)